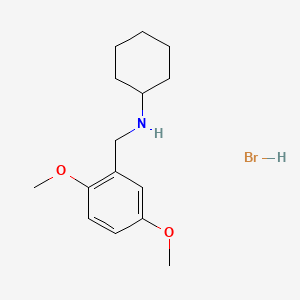

N-(2,5-dimethoxybenzyl)cyclohexanamine hydrobromide

Overview

Description

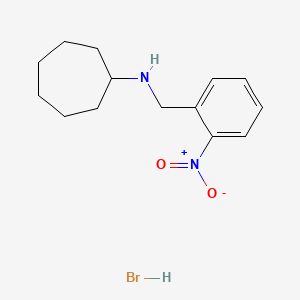

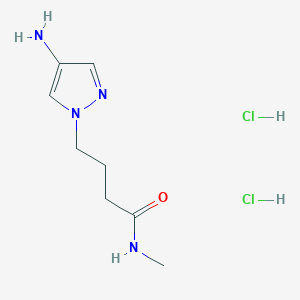

N-(2,5-dimethoxybenzyl)cyclohexanamine hydrobromide is a chemical compound with the CAS Number: 1609403-78-2 . It has a molecular weight of 330.27 . The IUPAC name for this compound is N-(2,5-dimethoxybenzyl)cyclohexanamine hydrobromide .

Molecular Structure Analysis

The InChI code for N-(2,5-dimethoxybenzyl)cyclohexanamine hydrobromide is 1S/C15H23NO2.BrH/c1-17-14-8-9-15(18-2)12(10-14)11-16-13-6-4-3-5-7-13;/h8-10,13,16H,3-7,11H2,1-2H3;1H . This code provides a specific description of the molecular structure of the compound.Scientific Research Applications

Organic Synthesis

N,N-Dimethyl-4-nitrobenzylamine, a closely related compound, serves as an important intermediate in organic synthesis, extensively utilized in the pharmaceutical, pesticide, and chemical industries. The improved synthesis process, characterized by low production costs, simplicity, and eco-friendliness, involves methylene chloride as the reaction solvent, dimethylamine hydrochloride as auxiliary material, and triethylamine as the acid-binding agent, leading to a high reaction yield of 94.7% (Wang Ling-ya, 2015).

Photochemistry Studies

In the realm of photochemistry, 3,5-dimethoxybenzyl compounds with various leaving groups have been studied. The isomeric triene 5-methylene-1,3-cyclohexadiene derivative was observed, and the solvolysis of these derivatives in alcohol solvents suggested SN1 reactivity but with an early transition state. Quantum yields indicated that these trienes play a minor role in the overall photochemistry of the arylmethyl substrates (DeCosta, Howell, Pincock, Rifai, 2000).

Analytical Chemistry and Forensics

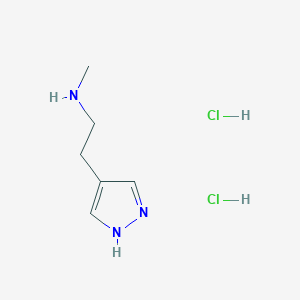

In the field of analytical chemistry and forensics, the N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines, which are considered a category of novel psychoactive substances, were synthesized and analyzed. Gas chromatographic separations and mass spectral analyses of these compounds were conducted, providing insights into their structure and potential effects as psychoactive substances (Y. Abiedalla, Ahmad J. Almalki, J. Deruiter, C. Clark, 2021).

Alzheimer's Therapy Research

In Alzheimer's therapy research, glycosylated tetrahydrosalens and their prodrug forms have been synthesized and evaluated for their potential use in disrupting aberrant metal-peptide interactions in the brain, which are hypothesized to play a significant role in Alzheimer's disease. These compounds have shown significant affinity for metal ions and the ability to attenuate Abeta(1-40) aggregation after exposure to metal ions. They were also found to be potent antioxidants and non-toxic over a wide concentration range in cell viability assays, demonstrating their potential as multifunctional molecules for Alzheimer's therapy (T. Storr, L. Scott, M. Bowen, David E. Green, K. Thompson, H. Schugar, C. Orvig, 2009).

Safety and Hazards

properties

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]cyclohexanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2.BrH/c1-17-14-8-9-15(18-2)12(10-14)11-16-13-6-4-3-5-7-13;/h8-10,13,16H,3-7,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBQHXJGAMULME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNC2CCCCC2.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxybenzyl)cyclohexanamine hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/structure/B3107076.png)

![[2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride](/img/structure/B3107087.png)

![{[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride](/img/structure/B3107109.png)

amine hydrobromide](/img/structure/B3107141.png)

![[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3107147.png)

![2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride](/img/structure/B3107164.png)